Ticarcillin-clavulanic acid
Overview
Description
Ticarcillin-clavulanic acid is a combination antibiotic consisting of ticarcillin, a beta-lactam antibiotic, and clavulanic acid, a beta-lactamase inhibitor. This combination enhances the spectrum of action and restores efficacy against ticarcillin-resistant bacteria that produce certain beta-lactamases . Ticarcillin is a carboxypenicillin, while clavulanic acid is derived from Streptomyces clavuligerus .
Synthetic Routes and Reaction Conditions:
Ticarcillin: Ticarcillin is synthesized from penicillin by introducing a carboxyl group at the alpha position of the side chain.
Clavulanic Acid: Clavulanic acid is produced through fermentation using Streptomyces clavuligerus.
Industrial Production Methods:
Clavulanic Acid: Clavulanic acid is produced industrially through optimized fermentation processes, followed by extraction and purification to achieve the desired purity.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not commonly employed in its clinical use.
Substitution: The beta-lactam ring in ticarcillin can undergo nucleophilic substitution reactions, which are crucial for its antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products:
- The major products formed from these reactions are typically derivatives of ticarcillin and clavulanic acid with modified functional groups .
Chemistry:
- This compound is used in research to study beta-lactamase inhibition and the development of new antibiotics .
Biology:
- It is employed in molecular biology to test the uptake of marker genes into bacteria and to kill Agrobacterium in plant molecular biology .
Medicine:
- Clinically, this compound is used to treat serious bacterial infections, including those caused by Pseudomonas aeruginosa and Proteus vulgaris .
Industry:
Scientific Research Applications
1. Veterinary Use in Mares
Ticarcillin and clavulanic acid have been administered intravenously and intrauterinely to normal oestrous mares. This study suggests that while the intrauterine administration results in higher tissue concentrations than intravenous, the rapid decline in ticarcillin concentrations necessitates frequent treatment to maintain effective levels. Clavulanate concentrations in tissue were either low or persisted for only a short time after administration, making its addition questionable for treating intrauterine infections in mares (van Camp et al., 2000).
2. Treatment of Severe Pneumonia
A study evaluating ticarcillin/clavulanate in the treatment of severe community- and hospital-acquired pneumonia showed that it was highly effective in 73% of patients. Pathogen eradication was noted in all patients, suggesting its efficiency in treating severe or complicated pneumonia. In cases of ventilator-associated pneumonia, the combination with an aminoglycoside is recommended (Iakovlev et al., 2000).
3. Pharmaceutical Formulation Analysis
A study developed a new HPLC method for simultaneously determining ticarcillin and clavulanic acid in pharmaceutical formulations. This method offers advantages such as lower flow rate and shorter analysis time, crucial for effective pharmaceutical quality control (Tsou et al., 2009).
4. Home Treatment of Serious Infections
Continuous infusion of ticarcillin-clavulanate has been used for home treatment of serious infections. This method proved to be safe, effective, convenient, and practical, representing a therapeutic advance over traditional intermittent dosing, especially in a home setting (Munckhof et al., 2005).
5. Veterinary Use in Stallion Semen Cooling
The addition of ticarcillin-clavulanic acid to INRA 96 extender for stallion semen cooling was evaluated. The study found that this addition did not adversely affect sperm quality in extended semen after cooled storage and effectively controlled bacterial growth (Dean et al., 2012).
6. In Vitro Synergy Against Pseudomonas Aeruginosa
Research on in vitro synergy of ticarcillin/clavulanate combined with aztreonam and ceftolozane/tazobactam against SPM-1-producing Pseudomonas aeruginosa strains showed synergistic and additive effects, suggesting potential as a combination therapy for treating these infections (Rocha-Santos et al., 2021).
7. Canine and Feline Infection Treatment
A study investigated the in vitro susceptibilities of canine and feline Escherichia coli and canine Pseudomonas spp. isolates to ticarcillin and this compound, finding reasonable efficacy against these isolates. This supports its potential therapeutic use in veterinary medicine, with considerations for minimizing bacterial resistance (Bennett et al., 2013).
8. Treatment in Pediatric Cystic Fibrosis Patients
Research on high-dose intermittent ticarcillin-clavulanate administration in pediatric cystic fibrosis patients showed its safety, suggesting that higher than FDA-approved doses may be effectively used in treating exacerbations in these patients (Zobell et al., 2010).
Mechanism of Action
Safety and Hazards
Ticarcillin-clavulanic acid can cause mild transient aminotransferase elevations, and therapy has been linked to instances of acute cholestatic liver disease similar to that described commonly with amoxicillin-clavulanate . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment/face protection, and ensuring adequate ventilation .
Comparison with Similar Compounds
Carbenicillin: Another carboxypenicillin with a similar spectrum of activity.
Piperacillin: A ureidopenicillin with a broader spectrum of activity.
Amoxicillin-Clavulanic Acid: A combination of amoxicillin and clavulanic acid with similar beta-lactamase inhibition properties.
Uniqueness:
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVMWTVLSLJGY-FAJPTIRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235588 | |
Record name | Clavulanic acid mixture with ticarcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86482-18-0 | |
Record name | Clavulanic acid-ticarcillin mixt. | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86482-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clavulanic acid mixture with Ticarcillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanic acid mixture with ticarcillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.